![molecular formula C25H27ClN2O4 B8100848 N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide](/img/structure/B8100848.png)
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide
Overview
Description
N-[(4-chlorophenyl)methyl]-2-[(2R,6S)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide is a lactam and an azamacrocycle.
Scientific Research Applications
Antibacterial Activity
Several compounds, including derivatives similar to N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide, have been synthesized and evaluated for their antibacterial activity. They have shown moderate to good activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. Quantitative Structure-Activity Relationship (QSAR) studies of these compounds indicate the importance of structural and physicochemical parameters in determining their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Properties
Novel derivatives similar to the compound have been synthesized and screened for antimicrobial activity against various micro-organisms. The structures of these novel compounds have been established based on elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).
Molecular Structure Analysis
Studies on N-(Phenyl)-, N-(2/4-chlorophenyl)- and N-(2/4-methylphenyl)-substituted acetamides have been conducted to understand their molecular structure. The analysis includes characterizing the variation of chemical shifts of aromatic protons and understanding the impact of different substituents on these shifts, which is crucial for designing molecules with desired properties (Gowda, Usha, & Jayalakshmi, 2003).
Crystal Structure Characterization
The crystal structure of related compounds has been studied, providing insights into molecular configurations like hydrogen bonding patterns and conformational stability. This information is pivotal for understanding the physical and chemical properties of these compounds, which can be applied in various scientific research fields, including material science and pharmaceutical development (Wu, Guo, Zhang, & Xia, 2015).
Solid-State Geometry
Research on the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides, including similar compounds, has been conducted. This research helps in understanding the effects of meta-substitution on the solid-state geometry of these molecules, which is vital for applications in materials science and drug design (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8Z)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2-/t20-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSZZCLAHXSAE-NRRFMEMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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